molecular formula C10H12N2O3 B8351977 2,3,5,6,7,8-Hexahydro-1-methyl-4-nitro-3-oxoisoquinoline

2,3,5,6,7,8-Hexahydro-1-methyl-4-nitro-3-oxoisoquinoline

Cat. No. B8351977
M. Wt: 208.21 g/mol
InChI Key: HBORGJUPEAMWEM-UHFFFAOYSA-N
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Patent
US04639521

Procedure details

To a solution of 1.63 g of 2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline in 10 ml of acetic acid, 1 ml of concentrated sulfuric acid and 5 ml of concentrated nitric acid (d=1.42) were dropwise added under cooling on ice. After the reaction was completed, the reaction mixture was poured into ice water and deposited crystals were filtered out. There was obtained 1.0 g of 2,3,5,6,7,8-hexahydro-1-methyl-4-nitro-3-oxoisoquinoline. mp: 255° C. (decomposition).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:12])[CH:5]=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C.S(=O)(=O)(O)O>[CH3:1][C:2]1[NH:3][C:4](=[O:12])[C:5]([N+:13]([O-:15])=[O:14])=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
CC=1NC(C=C2CCCCC12)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
FILTRATION
Type
FILTRATION
Details
were filtered out

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C(=C2CCCCC12)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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